5-(2-Chloroethyl)-6-chlorooxindole

Description

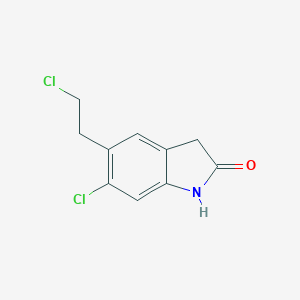

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQQXEPZEYIVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442471 | |

| Record name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118289-55-7 | |

| Record name | 5-(2-Chloroethyl)-6-chlorooxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118289-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chloroethyl)-6-chlorooxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118289557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Indol-2-one, 6-chloro-5-(2-chloroethyl)-1,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-CHLOROETHYL)-6-CHLOROOXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT4R5S724X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Chloroethyl)-6-chlorooxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)-6-chlorooxindole is a chlorinated oxindole derivative primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone. It is also identified as a process impurity in the final drug product. The most significant reported biological activity of this compound is its interaction with the human dopamine transporter (hDAT), where it acts as a substrate.[1][2] This technical guide provides a comprehensive overview of the available chemical, synthetic, and biological information for this compound, intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development. While its role as a synthetic intermediate is well-documented, a notable gap exists in the public domain regarding its quantitative pharmacological characterization and the elucidation of its specific effects on cellular signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | [3] |

| Synonyms | 6-Chloro-5-(2-chloroethyl)indolin-2-one, Ziprasidone Impurity F | [4][5] |

| CAS Number | 118289-55-7 | [4][6] |

| Molecular Formula | C₁₀H₉Cl₂NO | [3][4] |

| Molecular Weight | 230.09 g/mol | [2][3][4] |

| Appearance | Pale Pink to White to Yellow-Orange Solid/Powder | [5][6] |

| Melting Point | 218-221 °C | [5] |

| Solubility | Soluble in Dimethylformamide (DMF) | [5] |

| LogP | 2.93 | [5] |

Synthesis and Manufacturing

This compound is a crucial intermediate in the multi-step synthesis of Ziprasidone. Several synthetic routes have been described in the literature, primarily in patents and process chemistry publications. A common approach involves the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride, followed by reduction of the resulting ketone to form the 2-chloroethyl side chain.

One documented synthesis pathway involves the following key transformations:

-

Friedel-Crafts Acylation: 6-chlorooxindole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the chloroacetyl group at the 5-position of the oxindole ring.

-

Ketone Reduction: The carbonyl group of the resulting 5-(chloroacetyl)-6-chlorooxindole is then reduced to a methylene group. Various reducing agents and conditions have been reported for this step, including triethylsilane in the presence of trifluoroacetic acid.

An improved and scalable process has been developed that utilizes a Lewis acid-mediated selective deoxygenation of the precursor ketone with tetramethyldisiloxane, which allows for a one-pot synthesis and avoids the isolation of potentially hazardous intermediates.[7] The purity and impurity profile of this compound are of significant interest in pharmaceutical manufacturing, as it can be carried over as an impurity in the final Ziprasidone active pharmaceutical ingredient.

Biological Activity and Mechanism of Action

The primary biological characteristic of this compound reported in the scientific literature is its activity as a substrate for the human dopamine transporter (hDAT).[1][2] The hDAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby regulating the duration and intensity of dopaminergic signaling.

As a substrate, this compound is recognized and transported by hDAT. This interaction implies that the compound has the potential to influence dopaminergic neurotransmission. However, it is critical to note that detailed pharmacological studies characterizing the potency and efficacy of this interaction are not publicly available. Quantitative data such as binding affinity (Kᵢ), inhibition constants (IC₅₀) for dopamine uptake, or the rate of transport (Vₘₐₓ) of this compound itself have not been reported.

Given its status as an impurity of Ziprasidone, a potent antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors, the potential for this compound to contribute to the overall pharmacological profile or side effects of Ziprasidone warrants further investigation.

Signaling Pathways

Currently, there is no published research that elucidates the specific signaling pathways modulated by this compound. Its interaction with the dopamine transporter suggests a potential to indirectly influence downstream signaling cascades that are sensitive to changes in extracellular dopamine levels. However, without further studies, any depiction of its role in signaling pathways would be purely speculative.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not described in the literature. However, based on its known interaction with the human dopamine transporter, a standard in vitro dopamine uptake assay would be a primary method for its characterization. Below is a representative protocol for such an assay.

Please Note: This is a general protocol and has not been specifically published for this compound. Optimization would be required for its specific application.

In Vitro Dopamine Uptake Inhibition Assay in hDAT-expressing Cells

Objective: To determine the potency of this compound to inhibit the uptake of radiolabeled dopamine into cells heterologously expressing the human dopamine transporter.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing hDAT

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[³H]-Dopamine (Radioligand)

-

Unlabeled dopamine

-

Test compound: this compound

-

Positive control (e.g., GBR 12909 or cocaine)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture hDAT-HEK293 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 24- or 48-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed assay buffer.

-

Compound Incubation: Add assay buffer containing various concentrations of this compound or the positive control to the wells. Also include wells with buffer alone for total uptake and wells with a high concentration of a known inhibitor for non-specific uptake. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Radioligand Addition: Add [³H]-Dopamine to all wells at a final concentration close to its Kₘ for uptake.

-

Uptake Reaction: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with a lysis buffer or sodium hydroxide). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

This compound is a compound of interest primarily due to its role as a synthetic precursor and process impurity of the widely used antipsychotic, Ziprasidone. Its identification as a substrate of the human dopamine transporter highlights a potential for biological activity that may be relevant to the overall pharmacological profile of Ziprasidone. However, the current body of public knowledge is insufficient to fully characterize its pharmacological and toxicological properties.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinity (Kᵢ) and functional activity (IC₅₀, EC₅₀, Vₘₐₓ) of this compound at the human dopamine, serotonin, and norepinephrine transporters.

-

Off-Target Screening: A broad panel of receptor and enzyme binding assays would be valuable to identify any potential off-target activities.

-

In Vivo Studies: Preclinical in vivo studies could help to understand its pharmacokinetic profile and its effects on locomotor activity and other behavioral models sensitive to dopaminergic modulation.

-

Toxicological Assessment: Given its presence as an impurity, a thorough toxicological evaluation, including genotoxicity and cytotoxicity assays, would be crucial for risk assessment.

A deeper understanding of the biological effects of this compound will be beneficial for optimizing the synthesis and purification of Ziprasidone and for a more complete understanding of its clinical pharmacology.

References

- 1. 6-Chloro-5-(2-chloroethyl)oxindole | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-Chloro-5-(2-chloroethyl)oxindole | 118289-55-7 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: 5-(2-Chloroethyl)-6-chlorooxindole (CAS No. 118289-55-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-6-chlorooxindole, with the CAS registry number 118289-55-7, is a pivotal chemical intermediate in the fields of medicinal chemistry and pharmaceutical development.[1] Its oxindole core structure serves as a versatile scaffold for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a solid, typically appearing as a pale-yellow to reddish-brown powder or crystals.[2] It is soluble in dimethylformamide.[3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 118289-55-7 | [1][4] |

| Molecular Formula | C10H9Cl2NO | [1][4] |

| Molecular Weight | 230.09 g/mol | [1][4][5] |

| IUPAC Name | 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | [6] |

| Synonyms | 6-Chloro-5-(2-chloroethyl)indolin-2-one, Ziprasidone Impurity F | [1][5] |

| Melting Point | 223 - 227 °C | [7] |

| Purity | ≥ 97% | [7] |

| Storage Temperature | 2-8°C or under refrigeration | [3][7] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of several pharmaceutical compounds. Various synthetic routes have been developed, with a common pathway involving the Friedel-Crafts acylation of 6-chlorooxindole followed by a reduction.

General Synthesis Methodology

A prevalent method for the preparation of this compound involves a two-step process:

-

Friedel-Crafts Acylation: 6-chlorooxindole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to yield 5-(2-chloroacetyl)-6-chlorooxindole.[8]

-

Reduction: The resulting keto group is then reduced to a methylene group. A common method for this reduction is the use of triethylsilane in the presence of a strong acid like trifluoroacetic acid.[8][9] An improved, one-pot process utilizes tetramethyldisiloxane (TMDS) for a selective deoxygenation of the precursor ketone, which avoids the isolation of a potentially hazardous intermediate and has been scaled up to a multi-kilogram scale.[10][11]

Experimental Protocol Example: Reduction of 5-(2-chloroacetyl)-6-chlorooxindole

The following is a generalized protocol based on patent literature for the reduction step:

-

Materials: 5-(2-chloroacetyl)-6-chlorooxindole, trifluoroacetic acid, triethylsilane, chilled water.

-

Procedure:

-

Charge a suitable reaction vessel with trifluoroacetic acid under a nitrogen atmosphere at 25-30°C.[9]

-

Add the 5-(2-chloroacetyl)-6-chlorooxindole product and stir the mixture for 15 minutes.[9]

-

Cool the mixture to 0-5°C with continuous stirring.[9]

-

Slowly add triethylsilane to the reaction mixture, maintaining the temperature between 0-5°C, over a period of 30 minutes.[9]

-

Stir the reaction mixture for an additional 30 minutes at 0-5°C.[9]

-

Allow the reaction to gradually warm to 30-35°C and continue stirring for 6 hours.[9]

-

Cool the reaction mixture to 5-10°C and slowly add chilled water to precipitate the product.[9]

-

Stir the resulting slurry for 1 hour and then filter to isolate the solid this compound.[9]

-

Characterization and Quality Control

Commercial suppliers of this compound provide comprehensive characterization data to ensure its quality and purity.[4] Standard analytical techniques employed include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic acid) can be employed.[4][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the chemical structure of the molecule.[2][4]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[4] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.[1]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[4]

Applications in Drug Development

This compound is a high-value intermediate primarily utilized in the synthesis of pharmaceuticals, most notably the atypical antipsychotic drug Ziprasidone.[1][10] It is also a key building block in the development of novel anti-cancer agents.[1][7]

Role in the Synthesis of Ziprasidone

This compound is a crucial precursor in the synthesis of Ziprasidone.[1] The chloroethyl side chain of this compound allows for the subsequent reaction with 3-(1-piperazinyl)-1,2-benzisothiazole to form the final Ziprasidone molecule.[9] The compound is also identified as "Ziprasidone Impurity F," highlighting its importance in the analytical profiling of the drug.[1][5]

Caption: Synthesis pathway of Ziprasidone from 6-chlorooxindole, highlighting the role of this compound.

Application in Anticancer Research

Derivatives of this compound have demonstrated significant anti-proliferative activity.[1] This has led to their evaluation by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines, showing potent growth inhibition in various cancers, including leukemia, non-small cell lung cancer, colon cancer, and melanoma.[1] Molecular docking studies suggest that these derivatives may exert their anticancer effects by intercalating with DNA.[1]

Caption: Workflow for the development of anticancer agents from this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important molecule in contemporary drug discovery and development. Its utility as a key intermediate in the synthesis of the antipsychotic drug Ziprasidone and as a scaffold for novel anticancer agents underscores its significance. This guide provides essential technical information for researchers and developers working with this versatile compound, from its basic chemical properties to its critical role in the creation of life-saving therapeutics.

References

- 1. 6-Chloro-5-(2-chloroethyl)indolin-2-one|CAS 118289-55-7 [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 6-Chloro-5-(2-chloroethyl)oxindole price,buy 6-Chloro-5-(2-chloroethyl)oxindole - chemicalbook [chemicalbook.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

- 9. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 10. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | SIELC Technologies [sielc.com]

5-(2-Chloroethyl)-6-chlorooxindole chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-6-chlorooxindole is a key chemical intermediate, primarily recognized for its role in the synthesis of Ziprasidone, an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a visual representation of the synthetic pathway.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below, providing essential data for laboratory and developmental applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 118289-55-7[3][4][5][6][7] |

| Molecular Formula | C10H9Cl2NO[3][4][5][7] |

| Molecular Weight | 230.09 g/mol [3][5][6][7] |

| IUPAC Name | 6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one[6] |

| Synonyms | 6-Chloro-5-(2-chloroethyl)-2-indolinone, 6-Chloro-5-(2-chloroethyl)indolin-2-one[3][4] |

| InChI | InChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14)[5][7] |

| InChIKey | ZTQQXEPZEYIVDK-UHFFFAOYSA-N[5][7] |

| SMILES | C1C2=CC(=C(C=C2NC1=O)Cl)CCCl[6] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Pale Pink Solid[4], White to Yellow to Orange powder to crystal[5][7] |

| Melting Point | 218-221 °C[3][5][7], 223.0 to 227.0 °C, 225 °C |

| Boiling Point | 393.8 ± 42.0 °C at 760 mmHg (Predicted)[3][5][7] |

| Density | 1.4 ± 0.1 g/cm³[3], 1.376 ± 0.06 g/cm³ (Predicted)[5][7] |

| Solubility | Soluble in Dimethylformamide (DMF)[3][5][7] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25 °C[3], 0 Pa at 25 °C[5][7] |

| pKa | 13.23 ± 0.20 (Predicted)[5][7] |

| LogP | 2.82[3], 2.93 at 20 °C[5][7] |

| Storage Temperature | Refrigerated (0-10 °C), Sealed in dry conditions[5][7] |

Experimental Protocols

The synthesis of this compound is a critical step in the production of Ziprasidone. The following protocol is based on established methodologies.[8][9]

Synthesis of this compound

This process involves the reduction of 6-chloro-5-(chloroacetyl)oxindole.

Materials:

-

6-chloro-5-(chloroacetyl)oxindole

-

Trifluoroacetic acid

-

Triethylsilane

-

Chilled water

-

Nitrogen gas

-

3-liter three-neck flask and standard laboratory glassware

Procedure:

-

Charge 650 ml of trifluoroacetic acid and 130 gm of 6-chloro-5-(chloroacetyl)oxindole into a 3-liter three-neck flask under a nitrogen atmosphere at a temperature of 25 to 30°C.[8]

-

Stir the mixture for 15 minutes.

-

Cool the mixture to 0 to 5°C with continuous stirring.[8]

-

Slowly add 142.46 gms of triethylsilane over a period of 30 minutes, ensuring the temperature is maintained between 0 to 5°C.[8]

-

Continue stirring the reaction mixture for 30 minutes at 0 to 5°C.[8]

-

Allow the reaction mixture to gradually warm to 30 to 35°C and continue stirring for 6 hours.[8]

-

After the reaction is complete, cool the mixture to 5 to 10°C.[8]

-

Slowly add chilled water to the reaction mixture.[8]

-

Stir the resulting mixture for 1 hour.[8]

-

Filter the solids that have precipitated.[8]

-

Wash the collected solids with water until a neutral pH is achieved.

-

Dry the product under a vacuum at 40-45°C.

Synthetic Workflow

The synthesis of this compound can be visualized as a multi-step process. An improved one-pot process involves a Lewis acid-mediated selective deoxygenation of the precursor ketone.[10][11]

Caption: Synthetic pathway of this compound.

Biological Activity and Applications

This compound is primarily utilized as an intermediate in the synthesis of Ziprasidone.[8][10] Ziprasidone is an antipsychotic agent that acts as a serotonin and dopamine antagonist.[2] this compound itself has been identified as an impurity of Ziprasidone and is a substrate for the human dopamine transporter (hDAT).[12] Its biological activity is therefore intrinsically linked to its role as a precursor to a psychoactive drug.

Safety and Handling

This compound is classified as hazardous to the aquatic environment.[6] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid release to the environment and dispose of the substance in accordance with local regulations.[3]

References

- 1. medikamentpharma.com [medikamentpharma.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Chloro-5-(2-chloroethyl)oxindole | CAS#:118289-55-7 | Chemsrc [chemsrc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 118289-55-7 CAS MSDS (6-Chloro-5-(2-chloroethyl)oxindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Chloro-5-(2-chloroethyl)oxindole | 118289-55-7 [chemicalbook.com]

- 8. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 9. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

- 10. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

Solubility Profile of 5-(2-Chloroethyl)-6-chlorooxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-6-chlorooxindole is a key intermediate in the synthesis of the atypical antipsychotic agent Ziprasidone. Understanding its solubility in various solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties

A brief overview of the physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉Cl₂NO |

| Molecular Weight | 230.09 g/mol |

| Melting Point | 218-221 °C |

| Appearance | White to yellow or orange powder |

Solubility Data

For context, the solubility of the parent compound, oxindole, in various organic solvents is provided in the table below. This may offer some qualitative insights into the types of solvents that could be effective for its substituted derivatives.

| Solvent | Solubility of Oxindole |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Ether | Soluble |

| Water | Insoluble |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a compound like this compound. This method is a widely accepted standard in the pharmaceutical industry for obtaining reliable solubility data.

1. Materials and Equipment:

-

This compound (powder)

-

Selected solvents (e.g., Dimethylformamide, Ethanol, Methanol, Acetonitrile, Water)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.

-

Pipette a known volume of each selected solvent into the corresponding vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered samples and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the filtered samples by interpolating their peak areas on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3. Data Reporting:

-

Solubility should be reported in units such as mg/mL or mol/L.

-

The temperature at which the solubility was determined must be specified.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Shake-Flask Solubility Determination Workflow.

Signaling Pathways

As this compound is a synthetic intermediate, it is not known to be directly involved in any biological signaling pathways. Its significance lies in its role as a precursor to Ziprasidone, which acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.

Conclusion

While quantitative solubility data for this compound is limited, this guide provides the available qualitative information and a robust, standardized protocol for its experimental determination. The shake-flask method, as detailed, offers a reliable means for researchers and drug development professionals to ascertain the solubility of this key intermediate in various solvents, thereby facilitating more efficient and informed process development.

The Biological Significance of 5-(2-Chloroethyl)-6-chlorooxindole: A Scaffold for Neurological and Oncological Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)-6-chlorooxindole is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone.[1][2][3] While the standalone biological activity of this molecule is not extensively characterized, its true significance lies in its role as a versatile scaffold for the development of novel therapeutic agents. This technical guide explores the biological relevance of this compound, focusing on its connection to the dopamine transporter, its utility in generating derivatives with potent anti-proliferative activities, and its place within the broader landscape of indole-based drug discovery. This document provides a comprehensive overview of its derivatives' biological activities, quantitative data, experimental protocols, and the signaling pathways they modulate.

Introduction: The Oxindole Core

The oxindole scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents at various positions of the oxindole ring can significantly modulate the pharmacological properties of the resulting molecules. This compound, with its reactive chloroethyl group, serves as a valuable starting material for the synthesis of a diverse range of derivatives.

Role as a Precursor to Ziprasidone and Interaction with the Dopamine Transporter

The most well-documented application of this compound is as a crucial intermediate in the manufacturing process of Ziprasidone.[2][3] Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.

Furthermore, this compound itself is identified as a substrate for the human dopamine transporter (hDAT).[1] This interaction suggests that the core structure possesses an affinity for this critical neuronal protein, which is involved in regulating dopamine levels in the synapse. This inherent activity provides a rationale for its use as a foundational structure for developing novel CNS-acting agents.

Derivatives of this compound in Anticancer Research

Recent research has highlighted the potential of this compound as a scaffold for the development of potent anticancer agents. By modifying the chloroethyl side chain, researchers have synthesized novel derivatives with significant anti-proliferative activity against various cancer cell lines.

A study by Meti et al. described the synthesis of a series of novel biphenyl derived 5-substituted-indolin-2-one derivatives starting from 6-chloro-5-(2-chloroethyl)-indolin-2-one. These compounds were evaluated for their anti-proliferative activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Several of these derivatives displayed potent activity at a concentration of 10 µM.

Quantitative Data on Related 5-Chloro-indole Derivatives

To illustrate the potential of this chemical class, the following table summarizes the inhibitory activities of representative 5-chloro-indole derivatives against key oncogenic kinases.

| Compound Class | Target | IC50 / GI50 | Reference |

| 5-chloro-indole-2-carboxylate derivatives | EGFR | 68 nM - 89 nM | [4] |

| 5-chloro-indole-2-carboxylate derivatives | BRAFV600E | More potent than Erlotinib | [4] |

| Pyrazino[1,2-a]indol-1(2H)-ones | EGFR | 1.7 µM | [4] |

| Pyrazino[1,2-a]indol-1(2H)-ones | BRAFV600E | 0.1 µM | [4] |

Signaling Pathways Modulated by 5-Chloro-indole Derivatives

Derivatives of 5-chloro-indoles have been shown to target critical signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR/BRAF pathway.[4][5] The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

References

The Crucial Role of 5-(2-Chloroethyl)-6-chlorooxindole in the Synthesis of Ziprasidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the intermediate, 5-(2-Chloroethyl)-6-chlorooxindole, in the synthesis of the atypical antipsychotic drug, Ziprasidone. Ziprasidone is a potent serotonin and dopamine antagonist used in the treatment of schizophrenia and bipolar disorder.[1] The efficient synthesis of Ziprasidone is of significant interest in the pharmaceutical industry, and the route involving this compound remains a key strategy. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support process optimization and drug development efforts.

Synthetic Pathway Overview

The synthesis of Ziprasidone from this compound is a multi-step process that begins with the formation of the oxindole core, followed by its chloroacetylation, reduction, and final condensation with 1-(1,2-benzisothiazol-3-yl)piperazine.

The overall synthetic scheme can be visualized as follows:

Caption: Synthetic pathway to Ziprasidone via the this compound intermediate.

Key Intermediates and Their Synthesis

Synthesis of this compound

This key intermediate is typically prepared in a two-step process from 6-chlorooxindole.

Step 1: Friedel-Crafts Acylation of 6-Chlorooxindole

6-Chlorooxindole is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 5-(2-chloroacetyl)-6-chlorooxindole.[1]

Step 2: Reduction of the Carbonyl Group

The carbonyl group of 5-(2-chloroacetyl)-6-chlorooxindole is then reduced to a methylene group. A common method for this reduction is the use of triethylsilane in the presence of a strong acid like trifluoroacetic acid.[1][2] This step yields the desired intermediate, this compound.

Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine

This second key intermediate is synthesized by the condensation of 3-chloro-1,2-benzisothiazole with piperazine.[1]

The Crucial Condensation Step: Formation of Ziprasidone

The final and critical step in this synthetic route is the condensation of this compound with 1-(1,2-benzisothiazol-3-yl)piperazine. This reaction is typically carried out in the presence of a base, such as sodium carbonate, in a suitable solvent.[3]

Quantitative Data Summary

The efficiency of the Ziprasidone synthesis can vary depending on the specific reaction conditions employed. The following table summarizes quantitative data from various reported methods for the key condensation step.

| Reference | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| U.S. Patent 5,312,925 | 5-(2-chloroethyl)-6-chloro-oxindole, 1-(1,2-benzisothiazol-3-yl)piperazine | Sodium Carbonate | Aqueous | Reflux | 14 | Not Specified | Not Specified |

| U.S. Patent 8,178,674 B2 | 5-(2-chloroethyl)-6-chloro-oxindole, 1-(1,2-benzisothiazol-3-yl)piperazine | Not Specified | De-ionized water | 98-100 | 12-15 | Not Specified | >99.8 |

| Defensive Publication Series, Art. 3953 | 6-chloro-5-(2-chloroethyl) indolin-2-one, 3-(piperazin-1-yl)benzo[d]isothiazole | Sodium Carbonate, Sodium Iodide | Water | 100-105 | 16 | Not Specified | 99.15 (of intermediate) |

| WO 2009/116085 A2 | This compound, piperazine benzisothiazole hydrochloride | Sodium Carbonate | Water with 1% Morwet D425 | Reflux | 12-16 | Not Specified | Not Specified |

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of this compound

This protocol is based on the reduction of 5-(2-chloroacetyl)-6-chlorooxindole.

Materials:

-

5-(2-chloroacetyl)-6-chlorooxindole

-

Trifluoroacetic acid

-

Triethylsilane

-

Methanol

Procedure:

-

A mixture of 5-(2-chloroacetyl)indolin-2-one (50 g), trifluoroacetic acid (175 ml), and triethylsilane (57.17 g) is heated to 45-50°C and stirred for 5 hours at this temperature.[3]

-

The reaction mixture is then cooled to 25-30°C.[3]

-

Methanol is added, and the mixture is further cooled to 0-5°C and stirred for 90 minutes.[3]

-

The resulting solid is filtered, washed with methanol and then with water, and dried to yield the title compound.[3]

Protocol 2: Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine hydrochloride

This protocol describes the reaction of 3-chloro-1,2-benzisothiazole with piperazine.

Materials:

-

3-chloro-1,2-benzisothiazole

-

Anhydrous piperazine

-

t-Butanol

-

Toluene

-

Isopropanol

-

Concentrated hydrochloric acid

Procedure:

-

Anhydrous piperazine (49.4 g) and t-butanol (10 mL) are heated to 100°C in a round bottom flask under a nitrogen atmosphere.

-

A solution of 3-chloro-1,2-benzisothiazole (19.45 g) in t-butanol (10 mL) is slowly added to the reaction flask over 20 minutes, maintaining the temperature between 112-118°C.

-

The mixture is then heated to reflux (121°C) for 24 hours.

-

After cooling to 85°C, water (120 mL) is added, and the solution is filtered.

-

The pH of the filtrate is adjusted to 12.2 with 50% aqueous sodium hydroxide, and the aqueous solution is extracted with toluene.

-

The combined toluene layers are washed with water and concentrated under vacuum.

-

Isopropanol (210 mL) is added to the concentrate, and the pH is adjusted to 3.8 with concentrated hydrochloric acid.

-

The resulting slurry is cooled to 0°C, stirred for 45 minutes, and filtered. The solid is washed with cold isopropanol and dried under vacuum to afford the hydrochloride salt.

-

Yield: 23.59 g (80%)

-

Protocol 3: Synthesis of Ziprasidone

This protocol details the final condensation step.

Materials:

-

This compound (100 g)

-

1-(1,2-benzisothiazol-3-yl)piperazine (210 g)

-

De-ionized water (2.0 L)

Procedure:

-

To de-ionized water (2.0 L), add 5-(2-chloroethyl)-6-chloro-oxindole (100 g) and 1-(1,2-benzisothiazol-3-yl)piperazine (210 g) at 30-35°C.

-

Slowly heat the mixture under stirring to 98-100°C over 60-80 minutes.

-

Stir the resultant mass for 10-15 hours at 98-100°C.

-

Monitor the reaction completion by HPLC.

-

Filter the suspended solid material at 98-100°C.

-

Suspend the wet cake in de-ionized water (2.0 L), heat to 90-95°C, and maintain for 30 minutes.

-

Filter the solid suspension at 90-95°C to obtain the crude Ziprasidone base.

Mechanism of Action of Ziprasidone: A Signaling Pathway Perspective

Ziprasidone's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems in the brain.[4] It exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist at these sites.[4][5] This dual antagonism is believed to be crucial for its efficacy in treating both the positive and negative symptoms of schizophrenia.[4] Additionally, Ziprasidone acts as an agonist at the 5-HT1A receptor and moderately inhibits the reuptake of norepinephrine and serotonin.[5]

Caption: Simplified signaling pathway of Ziprasidone's mechanism of action.

Conclusion

The synthesis of Ziprasidone via the this compound intermediate is a well-established and industrially relevant process. Understanding the nuances of each synthetic step, from the formation of the key intermediates to the final condensation reaction, is critical for achieving high yields and purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including detailed protocols and quantitative data, to aid in the efficient and scalable production of this important antipsychotic medication. Further optimization of reaction conditions and purification methods can lead to improved process economics and a higher quality final product.

References

- 1. CONTROLLED SYNTHESIS OF ZIPRASIDONE - Patent 1476162 [data.epo.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. tdcommons.org [tdcommons.org]

- 4. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole | Semantic Scholar [semanticscholar.org]

- 5. CN112778298A - Impurities in ziprasidone hydrochloride and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-(2-Chloroethyl)-6-chlorooxindole: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Chloroethyl)-6-chlorooxindole, a crucial intermediate in the synthesis of the atypical antipsychotic agent, Ziprasidone. The document details its discovery and historical significance in pharmaceutical development. It presents a thorough examination of its synthesis, including the initial two-step process involving Friedel-Crafts acylation and subsequent reduction, alongside improved, more efficient one-pot methodologies. Detailed experimental protocols for key synthetic steps are provided. The guide also consolidates the compound's physicochemical and spectral data into structured tables for easy reference. Visual diagrams of the synthetic pathways are included to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the atypical antipsychotic drug, Ziprasidone. It was identified as a key synthetic intermediate in the preparation of Ziprasidone, which was first disclosed in U.S. Patent 4,831,031.[1] This patent laid the groundwork for the synthesis of a new class of compounds with potential antipsychotic activity. This compound serves as the foundational scaffold onto which the piperazinyl-benzisothiazole moiety of Ziprasidone is attached.[1]

The initial synthesis described in the patent literature established a two-step process starting from 6-chlorooxindole.[1] Over the years, various research efforts have focused on optimizing the synthesis of this intermediate to improve yield, purity, and safety, leading to the development of more streamlined one-pot procedures.[2][3] These advancements have been crucial for the large-scale manufacturing of Ziprasidone. The compound is also recognized as a potential impurity in the final drug product, making its synthesis and characterization a critical aspect of quality control in the pharmaceutical industry.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉Cl₂NO | ChemicalBook |

| Molecular Weight | 230.09 g/mol | ChemicalBook |

| Appearance | White to yellow or orange powder/crystal | ChemicalBook |

| Melting Point | 218-221 °C | ChemicalBook |

| Boiling Point (Predicted) | 393.8 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.376 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Soluble in Dimethylformamide (DMF) | ChemicalBook |

| CAS Number | 118289-55-7 | ChemicalBook |

Table 2: Spectral Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR | Data not fully available in search results. | - |

| ¹³C NMR | Data not fully available in search results. | - |

| IR | Data not available in search results. | - |

| Mass Spectrometry | Data not available in search results. | - |

Note: While the existence of NMR spectra is confirmed in the literature, specific peak assignments were not available in the provided search results.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from 6-chlorooxindole. An improved one-pot synthesis has also been developed.

Primary Synthesis Route: Two-Step Process

The primary and historically significant route involves two main steps:

-

Friedel-Crafts Acylation: Reaction of 6-chlorooxindole with chloroacetyl chloride.

-

Reduction: Reduction of the resulting ketone to the ethyl derivative.

References

Unveiling the Pharmacological Potential of 5-(2-Chloroethyl)-6-chlorooxindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential pharmacological activities of 5-(2-Chloroethyl)-6-chlorooxindole derivatives. The core focus of this document is to present the available quantitative data on their anti-proliferative activities, detail the experimental protocols for their synthesis and biological evaluation, and visualize the key chemical and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-Proliferative Activity of this compound Derivatives

The primary pharmacological activity reported for derivatives of this compound is their anti-proliferative effect against a range of human cancer cell lines. Research conducted by Meti et al. has led to the synthesis and evaluation of two main classes of derivatives: biphenyl-substituted indolin-2-ones and other C3- and N1-substituted analogs. A selection of these compounds was screened by the National Cancer Institute (NCI) against their 60-cell line panel.

Biphenyl Derived 5-Substituted-Indolin-2-Ones

A series of novel biphenyl derived 5-substituted-indolin-2-one derivatives were synthesized by reacting 6-chloro-5-(2-chloroethyl)-indolin-2-one with cyclic secondary amines, followed by condensation with bromomethylcyanobiphenyl.[1] The nitrile group in some of these compounds was further converted to tetrazole and oxadiazole rings.[1] Several of these compounds exhibited moderate to potent anti-proliferative activity.[1]

Table 1: Percentage Growth Inhibition (GI%) of Biphenyl Derived 5-Substituted-Indolin-2-Ones at 10µM Concentration against Selected Cancer Cell Lines

| Compound | Derivative Class | Cancer Cell Line | Growth Inhibition (%) |

| 5b | Piperidine | Prostate Cancer (PC-3) | ~50 |

| 5e | Morpholine | Prostate Cancer (PC-3) | ~50 |

| 5f | 1-Methylpiperazine | Non-Small Cell Lung Cancer (EKVX) | 41.13 |

| Non-Small Cell Lung Cancer (NCI-H226) | 31.25 | ||

| CNS Cancer (SNB-75) | 39.91 | ||

| Melanoma (UACC-62) | 27.82 | ||

| Renal Cancer (ACHN) | 23.88 | ||

| Renal Cancer (CAKI-1) | 38.65 | ||

| Renal Cancer (UO-31) | 34.43 | ||

| Breast Cancer (MDA-MB-468) | 35.5 | ||

| 7g | Tetrazole with 2-(2-(piperazin-1-yl)ethoxy)ethanol | Non-Small Cell Lung Cancer (EKVX) | 52.63 |

| Melanoma (UACC-62) | 25.13 | ||

| Prostate Cancer (PC-3) | 43.86 |

6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 3-(alkyl/aryl-2-ylidene)indolin-2-ones

Another series of derivatives were synthesized by substituting the chloroethyl group of 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one and by condensation reactions at the C3 position.[2] Selected compounds from this series demonstrated significant growth inhibitory effects and were further evaluated in a 5-dose concentration study by the NCI.[2]

Table 2: Growth Inhibition (GI%) Range of Selected 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones at 10⁻⁵ M Concentration [2]

| Compound | R Group at the ethyl side chain | Growth Inhibition Range (%) |

| 3a | Imidazole | 1.22 - 76.30 |

| 3b | 1,2,4-Triazole | 2.85 - 76.03 |

| 3e | Morpholine | 10.98 - 82.05 |

Experimental Protocols

This section details the methodologies for the synthesis of the this compound derivatives and the protocol for the in vitro anti-proliferative screening.

Synthesis of Biphenyl Derived 5-Substituted-Indolin-2-Ones[1]

The synthesis of these derivatives involves a multi-step process, which is initiated from 6-chloro-5-(2-chloroethyl)-indolin-2-one.

Step 1: Synthesis of 6-chloro-5-(2-(substituted amino)ethyl)-1,3-dihydro-2H-indol-2-one (3a-h) A mixture of 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one (1) (0.01 mol), the respective cyclic secondary amine (2a-h) (0.01 mol), and anhydrous potassium carbonate (0.01 mol) in dimethylformamide (DMF) (25 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol.

Step 2: Synthesis of 4'-((6-chloro-5-(2-(substituted amino)ethyl)-2-oxo-2,3-dihydro-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile (5a-h) To a solution of the appropriate intermediate (3a-h) (0.01 mol) in dry DMF (20 mL), anhydrous potassium carbonate (0.015 mol) is added, and the mixture is stirred for 30 minutes at room temperature. Then, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (4) (0.01 mol) is added, and the reaction mixture is stirred for 12-15 hours at room temperature. The reaction is monitored by TLC. After completion, the mixture is poured into ice-cold water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is purified by column chromatography.

Step 3: Synthesis of 6-chloro-5-(2-(substituted amino)ethyl)-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-dihydro-2H-indol-2-one (7a-h) A mixture of the nitrile derivative (5a-h) (0.005 mol), sodium azide (0.015 mol), and ammonium chloride (0.015 mol) in DMF (20 mL) is refluxed for 36-48 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-water containing a small amount of hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the tetrazole derivatives.

In Vitro Anti-Proliferative Assay (NCI-60 Screen)[3]

The anti-proliferative activity of the synthesized compounds was evaluated at the National Cancer Institute (NCI), Bethesda, USA, against a panel of 60 human cancer cell lines.

-

Cell Lines: The 60 human tumor cell lines are derived from nine different cancer types: leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer.

-

Initial Single-Dose Screening: The compounds are initially tested at a single concentration of 10⁻⁵ M.

-

Incubation: The cancer cells are incubated with the test compounds for 48 hours.

-

Cell Viability Assay: The sulforhodamine B (SRB) protein assay is used to determine cell viability.

-

Data Analysis: The results are expressed as a percentage of growth inhibition (GI%).

-

Five-Dose Assay: For compounds showing significant growth inhibition in the single-dose screen, a five-dose assay is performed to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells).

Visualizations

The following diagrams illustrate the synthetic pathways and the experimental workflow described in this guide.

Caption: Synthetic pathway for biphenyl derivatives.

Caption: NCI-60 anti-proliferative screening workflow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(2-Chloroethyl)-6-chlorooxindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5-(2-Chloroethyl)-6-chlorooxindole, a key intermediate in the manufacturing of the antipsychotic drug Ziprasidone.[1][2][3] The synthesis is a two-step process involving the Friedel-Crafts acylation of 6-chlorooxindole followed by a reduction of the resulting keto group.

Chemical Reaction Pathway

Caption: Two-step synthesis of this compound.

Experimental Protocols

This section details the methodologies for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 6-chloro-5-(chloroacetyl)oxindole

This step involves the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

-

6-chlorooxindole

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (or another suitable halogenated hydrocarbon solvent)

Procedure:

-

In a suitable reaction vessel, suspend 6-chlorooxindole in a halogenated hydrocarbon solvent like dichloromethane.

-

Add aluminum chloride (AlCl₃) to the suspension.

-

Add chloroacetyl chloride to the reaction mixture.

-

The reaction is typically carried out at a controlled temperature.

-

Upon completion, the reaction is quenched, and the product, 6-chloro-5-(chloroacetyl)oxindole, is isolated and purified.

Note: This is a general procedure based on established Friedel-Crafts acylation reactions. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Step 2: Synthesis of this compound

This step involves the reduction of the carbonyl group of 6-chloro-5-(chloroacetyl)oxindole to a methylene group using a reducing agent. A common method employs triethylsilane in the presence of a strong acid like trifluoroacetic acid.[4][5]

Materials:

-

6-chloro-5-(chloroacetyl)oxindole (product from Step 1)

-

Trifluoroacetic acid

-

Triethylsilane

-

Chilled water

-

Charge a 3-liter three-neck flask with 650 ml of trifluoroacetic acid and 130 gm of 6-chloro-5-(chloroacetyl)oxindole under a nitrogen atmosphere at 25 to 30°C.[4][5]

-

Stir the mixture for 15 minutes and then cool to 0 to 5°C with continuous stirring.[4][5]

-

Slowly add 142.46 gms of triethylsilane over 30 minutes, ensuring the temperature is maintained between 0 to 5°C.[4][5]

-

Stir the reaction mixture for an additional 30 minutes at 0 to 5°C.[4][5]

-

Allow the reaction mixture to gradually warm to 30 to 35°C and continue stirring for 6 hours.[4][5]

-

Cool the reaction mixture to 5 to 10°C and slowly add chilled water.[4][5]

-

Wash the solid with water until the filtrate is neutral.[5]

-

Suck dry the product and then dry it under a vacuum at 40-45°C.[5]

An alternative one-pot process has been reported which utilizes a Lewis acid-mediated selective deoxygenation of the precursor ketone with tetramethyldisiloxane, avoiding the isolation of the potentially hazardous ketone precursor.[1][2]

Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | 6-chloro-5-(2-chloroacetyl)indolin-2-one | [3] |

| Amount of Starting Material | 50 g | [3] |

| Reagents | Trifluoroacetic acid (175 ml), Triethylsilane (57.17 g) | [3] |

| Reaction Temperature | 45-50°C | [3] |

| Reaction Time | 5 hours | [3] |

| Yield | 46 g | [3] |

| Melting Point | 215-225°C | [3] |

| HPLC Purity | 99.15% | [3] |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol for this compound.

References

- 1. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. tdcommons.org [tdcommons.org]

- 4. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 5. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

Application Notes: Improved One-Pot Synthesis of 5-(2-Chloroethyl)-6-chlorooxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-6-chlorooxindole is a crucial intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone.[1][2] Ziprasidone is utilized for the treatment of schizophrenia and bipolar disorder.[3] The purity and efficient synthesis of this intermediate are paramount for the successful and cost-effective manufacturing of the final active pharmaceutical ingredient (API). Traditional multi-step syntheses can be time-consuming and may involve the isolation of potentially hazardous intermediates.[4][5] This document outlines an improved one-pot synthesis method that enhances efficiency and safety.

Principle of the Method

The improved one-pot synthesis involves the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride to form the intermediate 6-chloro-5-(2-chloroacetyl)indolin-2-one.[6][7] This intermediate is then reduced in the same reaction vessel without isolation, using a reducing agent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid, to yield the desired product, this compound.[7][8] An alternative reported improvement involves a Lewis acid-mediated selective deoxygenation of the precursor ketone with tetramethyldisiloxane, which also avoids the isolation of the intermediate.[5] This one-pot approach streamlines the process, reduces handling of a potentially hazardous intermediate, and has been successfully scaled up to a multi-kilogram scale.[4][5]

Applications

The primary application of this compound is as a key building block in the synthesis of Ziprasidone.[3][7] The subsequent step typically involves the reaction of this intermediate with 3-(1-piperazinyl)-1,2-benzisothiazole to form the Ziprasidone free base.[7][9] The quality of the this compound directly impacts the purity and yield of the final Ziprasidone API. Therefore, a robust and well-characterized synthesis protocol is essential for pharmaceutical development and manufacturing.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 6-chloro-5-(2-chloroacetyl)indolin-2-one | 6-chloro-5-(2-chloroacetyl)indolin-2-one |

| Reagents | Trifluoroacetic acid, Triethylsilane | Trifluoroacetic acid, Triethylsilane |

| Reaction Time | 5 hours | 6 hours |

| Reaction Temperature | 45-50°C | 55-60°C |

| Yield | 92% (46 g from 50 g starting material) | Not explicitly stated in grams, but part of a multi-step synthesis |

| Purity (by HPLC) | 99.15% | 99.90% |

| Reference | [8] | [8] |

Experimental Protocols

Protocol 1: One-Pot Synthesis via Triethylsilane Reduction

This protocol is based on the reduction of 6-chloro-5-(2-chloroacetyl)indolin-2-one.

Materials:

-

6-chloro-5-(2-chloroacetyl)indolin-2-one

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

-

Methanol

-

Water

-

Nitrogen gas supply

-

Reaction flask with stirring and temperature control

Procedure:

-

To a suitable reaction flask under a nitrogen atmosphere, charge 6-chloro-5-(2-chloroacetyl)indolin-2-one (50 g), trifluoroacetic acid (175 ml), and triethylsilane (57.17 g) at a temperature of 25-30°C.[8]

-

Heat the reaction mixture to 45-50°C and maintain stirring for 5 hours at this temperature.[8]

-

After the reaction is complete, cool the mixture to 25-30°C.[8]

-

Add methanol to the reaction mixture, then cool to 0-5°C and stir for an additional 90 minutes.[8]

-

Filter the resulting solid product.[8]

-

Wash the filtered solid sequentially with methanol and then with water.[8]

-

Dry the product to obtain this compound.[8]

Purification (Optional):

-

The crude product can be purified by recrystallization or reslurrying in a suitable solvent system, such as acetonitrile/water, to achieve higher purity.[10]

Process Workflow Diagram

Caption: Workflow for the one-pot synthesis of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Chloro-5-(2-chloroethyl)indolin-2-one|CAS 118289-55-7 [benchchem.com]

- 7. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 8. tdcommons.org [tdcommons.org]

- 9. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

- 10. EP1476162B1 - Controlled synthesis of ziprasidone - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of 5-(2-Chloroethyl)-6-chlorooxindole from 6-chlorooxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the two-step synthesis of 5-(2-Chloroethyl)-6-chlorooxindole, a key intermediate in the manufacturing of the antipsychotic drug Ziprasidone. The synthesis commences with the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride to yield the intermediate, 5-(chloroacetyl)-6-chlorooxindole. This intermediate is subsequently reduced to the final product using triethylsilane in the presence of trifluoroacetic acid. This protocol includes comprehensive experimental procedures, data presentation in tabular format, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of Ziprasidone, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. The efficient and scalable preparation of this intermediate is of significant interest to the pharmaceutical industry. The described synthetic route involves a robust Friedel-Crafts acylation followed by a selective reduction, providing a reliable pathway to the desired product.

Chemical Reaction Scheme

The overall two-step synthesis is depicted in the following scheme:

Step 1: Friedel-Crafts Acylation

Step 2: Reduction

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| 6-Chlorooxindole | C₈H₆ClNO | 167.59 | 56341-37-8 | Sigma-Aldrich |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Sigma-Aldrich |

| Carbon disulfide | CS₂ | 76.14 | 75-15-0 | Sigma-Aldrich |

| 5-(chloroacetyl)-6-chlorooxindole | C₁₀H₇Cl₂NO₂ | 244.07 | 118307-04-3 | (Intermediate) |

| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | 76-05-1 | Sigma-Aldrich |

| Triethylsilane | C₆H₁₆Si | 116.28 | 617-86-7 | Sigma-Aldrich |

| This compound | C₁₀H₉Cl₂NO | 230.09 | 118289-55-7 | (Final Product) |

Table 2: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Friedel-Crafts Acylation | 6-chlorooxindole, Chloroacetyl chloride, AlCl₃ | Carbon disulfide | Reflux | 3 | ~75-85 |

| 2 | Reduction | 5-(chloroacetyl)-6-chlorooxindole, Triethylsilane, Trifluoroacetic acid | Trifluoroacetic acid | 0-35 | 6.5 | High |

Experimental Protocols

Step 1: Synthesis of 5-(chloroacetyl)-6-chlorooxindole (Friedel-Crafts Acylation)

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials:

-

6-Chlorooxindole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride

-

Carbon disulfide

-

Ice

-

Concentrated hydrochloric acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in carbon disulfide.

-

Cool the suspension to 0-5 °C in an ice bath.

-

To this suspension, slowly add chloroacetyl chloride (1.1 equivalents).

-

With vigorous stirring, add 6-chlorooxindole (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain the reflux for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-(chloroacetyl)-6-chlorooxindole.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield a light brown solid.[1]

Step 2: Synthesis of this compound (Reduction)

This protocol is based on the procedure described in patent WO2003099198A2.[2]

Materials:

-

5-(chloroacetyl)-6-chlorooxindole

-

Trifluoroacetic acid

-

Triethylsilane

-

Chilled water

-

Three-neck flask

-

Nitrogen inlet

-

Stirring apparatus

-

Cooling bath

Procedure:

-

In a 3-liter three-neck flask under a nitrogen atmosphere, charge 650 ml of trifluoroacetic acid and 130 gm of 5-(chloroacetyl)-6-chlorooxindole at 25 to 30°C.[2]

-

Stir the mixture for 15 minutes and then cool to 0 to 5°C with stirring.[2]

-

Slowly charge 142.46 gms of triethylsilane over 30 minutes, ensuring the temperature is maintained between 0 to 5°C.[2]

-

Stir the reaction mixture for 30 minutes at 0 to 5°C.[2]

-

Allow the reaction mixture to gradually warm to 30 to 35°C and stir for 6 hours.[2]

-

Cool the reaction mixture to 5 to 10°C and slowly add chilled water to precipitate the product.[2]

-

Stir the mixture for 1 hour and then filter the solids.[2]

-

Wash the collected solid with water until the filtrate is neutral.

-

Suck dry the product to obtain this compound. The product can be further dried under vacuum.

Mandatory Visualization

Experimental Workflow Diagram

References

Application Notes and Protocols for the Selective Reduction of 5-(2-chloroacetyl)-6-chlorooxindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the selective reduction of the keto functional group in 5-(2-chloroacetyl)-6-chlorooxindole to yield 5-(2-hydroxyacetyl)-6-chlorooxindole, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols focus on chemoselective methods that preserve the chloroacetyl moiety and the oxindole core.

Introduction

5-(2-chloroacetyl)-6-chlorooxindole is a critical building block in medicinal chemistry. Its selective reduction to the corresponding secondary alcohol, 5-(2-hydroxyacetyl)-6-chlorooxindole, is a crucial transformation that requires mild and specific reducing agents to avoid unwanted side reactions, such as the reduction of the chloro group or the lactam function of the oxindole ring. This document outlines three effective methodologies for this selective reduction: Meerwein-Ponndorf-Verley (MPV) Reduction, Catalytic Transfer Hydrogenation, and a carefully controlled Sodium Borohydride Reduction.

Data Presentation

The following table summarizes the typical quantitative data for the described reduction methodologies. Please note that actual results may vary depending on the specific reaction scale and conditions.

| Methodology | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide | Isopropanol | 80-85 | 4-8 | 85-95 | >98 |

| Catalytic Transfer Hydrogenation | RuCl₂(PPh₃)₃ / Isopropanol | Toluene | 80-100 | 6-12 | 90-97 | >99 |

| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/DCM | 0 to RT | 1-3 | 80-90 | >97 |

Experimental Protocols

Methodology 1: Meerwein-Ponndorf-Verley (MPV) Reduction